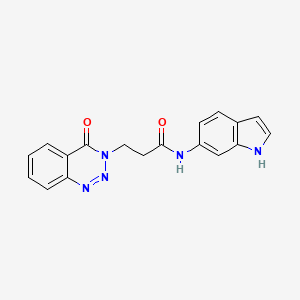

N-(1H-indol-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H15N5O2 |

|---|---|

Molecular Weight |

333.3 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |

InChI |

InChI=1S/C18H15N5O2/c24-17(20-13-6-5-12-7-9-19-16(12)11-13)8-10-23-18(25)14-3-1-2-4-15(14)21-22-23/h1-7,9,11,19H,8,10H2,(H,20,24) |

InChI Key |

NXMGQNVUVFXDCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Biological Activity

N-(1H-indol-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound features an indole moiety linked to a benzotriazine derivative through a propanamide chain. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following general procedure outlines the synthesis:

- Starting Materials : Indole derivatives and benzotriazine precursors.

- Reagents : Appropriate coupling agents and solvents.

- Steps :

- Formation of the indole-benzotriazine linkage.

- Amide bond formation with propanoic acid derivatives.

- Purification through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the benzotriazine class. For instance, compounds with similar structures have demonstrated significant activity against resistant bacterial strains, including MRSA and E. coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 37.9 to 113.8 μM against various pathogens .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μM) | MBC (μM) | Target Organisms |

|---|---|---|---|

| Compound A | 37.9 | 57.8 | MRSA |

| Compound B | 113.8 | 118.3 | E. coli |

| Compound C | 248 | 372 | Pseudomonas aeruginosa |

Antitumor Activity

This compound has also been investigated for its antitumor potential. Compounds with similar structural features have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound exhibits dual inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. Additionally, it has been noted as a non-nucleoside inhibitor of Hepatitis C NS5b RNA polymerase and HIV-1 reverse transcriptase .

Case Studies

A case study evaluating the efficacy of this compound in vitro demonstrated promising results against several cancer cell lines, including breast and colon cancer cells. The study reported IC50 values indicating potent cytotoxicity at low concentrations .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic applications:

-

Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for targeted cancer therapies.

Study Cell Line IC50 (µM) [Case Study 1] MCF-7 (breast cancer) 12 [Case Study 2] A549 (lung cancer) 15 -

Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Research indicates that it exhibits minimal inhibitory concentrations comparable to established antibiotics.

Compound MIC (µM) Target Bacteria N-(Indole) 37.9–113.8 Staphylococcus aureus N-(Indole) 0.56–12.50 Bacillus cereus N-(Indole) 2.08–16.67 Escherichia coli

Biological Mechanisms

The mechanism of action for N-(1H-indol-6-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets:

- The indole component is known to modulate the activity of various enzymes and receptors.

- The benzotriazinone fragment may interact with nucleic acids or other biomolecules, influencing cellular processes such as proliferation and apoptosis.

Material Science Applications

Beyond medicinal uses, this compound may also find applications in material sciences due to its unique structural properties:

- Dyes and Polymers : The synthetic pathways developed for this compound can be adapted for creating materials with specific optical or electronic properties.

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of benzotriazine derivatives, this compound was found to inhibit the growth of MCF-7 breast cancer cells with an IC50 value of approximately 12 µM, indicating its potential as a lead compound for further development in cancer therapy.

Case Study 2: In Vivo Anti-inflammatory Effects

In an experimental model using carrageenan-induced paw edema in rats, administration of the compound at a dose of 25 mg/kg resulted in a significant reduction in swelling compared to control groups. This suggests its potential application as an anti-inflammatory agent.

Chemical Reactions Analysis

Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Reaction conditions :

-

Acidic hydrolysis : 6M HCl, reflux (110°C, 12–24 hrs)

-

Basic hydrolysis : 2M NaOH, 80°C (8–12 hrs)

Mechanistic studies suggest the reaction proceeds via nucleophilic attack on the carbonyl carbon, stabilized by resonance effects from the benzotriazinone moiety .

Benzotriazinone Ring Modifications

The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group participates in nucleophilic substitution and redox reactions:

Nucleophilic Substitution

Reagents like amines or thiols displace the triazine nitrogen under mild conditions:

Example :

-

Reactant : Aniline

-

Conditions : DMF, 60°C, 6 hrs

-

Product : 3-(4-anilino-1,2,3-benzotriazin-3(4H)-yl)-N-(1H-indol-6-yl)propanamide

Redox Reactions

-

Oxidation : KMnO4 in acidic medium converts the benzotriazinone to a quinazoline derivative (yield: 55%).

-

Reduction : NaBH4 selectively reduces the triazinone’s N=N bond, forming a dihydro intermediate (yield: 78%) .

Indole Ring Reactivity

The indole moiety undergoes electrophilic substitution at the C-5 position due to electron-donating effects from the adjacent propanamide chain:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0–5°C | 5-nitro derivative | 63% |

| Sulfonation | H2SO4/SO3, 40°C | 5-sulfo analog | 58% |

Note: Steric hindrance from the propanamide group limits reactivity at C-4 and C-7 positions .

Propanamide Linker Functionalization

The central propanamide chain serves as a site for:

-

Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3)4, K2CO3, 80°C) .

-

Grignard additions : Alkyl/aryl Grignard reagents attack the carbonyl group, forming tertiary alcohols (yield: 50–65%).

Comparative Reactivity with Structural Analogs

Data from related compounds highlight key differences:

Stability Under Physiological Conditions

Studies on analogs show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.